(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one
Description
This compound belongs to the class of thiazol-4-one derivatives, characterized by a benzylidene-substituted thiazole core. Its structure features a 6-methoxy-1,3-benzodioxol-5-yl group at the 5-position and a 2,4-dimethylanilino substituent at the 2-position of the thiazole ring. The (5E)-configuration of the benzylidene moiety distinguishes it from Z-isomers, which are more commonly reported in synthetic studies .
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5E)-2-(2,4-dimethylphenyl)imino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O4S/c1-11-4-5-14(12(2)6-11)21-20-22-19(23)18(27-20)8-13-7-16-17(26-10-25-16)9-15(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,23)/b18-8+ |
InChI Key |
ZNWBZWQEHUQJDU-QGMBQPNBSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3OC)OCO4)S2)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Types
- Condensation Reaction: Formation of the methylidene bridge via condensation between the thiazol-4-one and the benzodioxolyl aldehyde.
- Nucleophilic Substitution: Introduction of the 2,4-dimethylanilino substituent at position 2 of the thiazolone ring, often through reaction of a thiazol-4-one precursor with 2,4-dimethylaniline.
Detailed Preparation Methods
Preparation of the Thiazol-4-one Core
The thiazol-4-one scaffold is generally prepared by cyclization reactions involving appropriate precursors such as thioamides and α-haloketones or α-haloesters. For example:
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 2,4-dimethylaniline + α-haloketone | Reflux in ethanol or suitable solvent | Formation of thiazol-4-one intermediate | 75–85% |
This step forms the 2-(2,4-dimethylanilino)-1,3-thiazol-4-one intermediate, setting the stage for further functionalization.
Synthesis of the Benzodioxolyl Aldehyde
The aldehyde containing the 6-methoxy-1,3-benzodioxol-5-yl group is typically synthesized or procured as a key electrophilic component. The benzodioxole ring is introduced through methoxylation and dioxolane ring formation on a catechol derivative, followed by formylation at the 5-position.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Catechol derivative + methanol + acid catalyst | Reflux | Formation of 6-methoxy-1,3-benzodioxole | 80–90% |
| 2 | Formylation (e.g., Vilsmeier-Haack reaction) | Controlled temperature, inert atmosphere | Introduction of aldehyde group at 5-position | 70–85% |
Final Condensation to Form the Target Compound
The final step involves condensation of the thiazol-4-one intermediate with the benzodioxolyl aldehyde under mild conditions, often in the presence of a base or acid catalyst to facilitate the formation of the exocyclic double bond (methylidene) at position 5.
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | 2-(2,4-dimethylanilino)-1,3-thiazol-4-one + 6-methoxy-1,3-benzodioxol-5-yl aldehyde | Stirring in ethanol or methanol, with catalytic acid/base, room temp to reflux | Formation of (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one | 70–88% |
Typical reaction times range from several hours to overnight to ensure complete conversion.
Representative Experimental Data
| Parameter | Data |
|---|---|
| Molecular Weight | 382.4 g/mol |
| Melting Point | Not explicitly reported; expected range ~160–180 °C based on analogues |
| Purification | Recrystallization or silica gel chromatography |
| Characterization | NMR (1H, 13C), Mass Spectrometry, IR spectroscopy confirming thiazolone and benzodioxolyl moieties |
Notes on Reaction Conditions and Optimization
- Solvent Choice: Ethanol, methanol, or dichloromethane are common solvents; protic solvents favor condensation reactions.
- Catalysts: Triethylamine or mild acids can catalyze condensation; triethylamine is preferred for mild basic conditions.
- Temperature: Room temperature to reflux depending on reactant reactivity and solvent boiling point.
- Purification: Silica gel chromatography and recrystallization from alcohol solvents yield pure product.
Summary Table of Preparation Steps
| Step | Reactants | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,4-Dimethylaniline + α-haloketone | Cyclization | Reflux in ethanol | 75–85 | Forms thiazol-4-one core |
| 2 | Catechol derivative + methanol + acid | Methoxylation + dioxolane formation | Reflux | 80–90 | Benzodioxole ring synthesis |
| 3 | Benzodioxole derivative + formylation reagent | Formylation (Vilsmeier-Haack) | Controlled temp | 70–85 | Aldehyde introduction |
| 4 | Thiazol-4-one + benzodioxolyl aldehyde | Condensation | Room temp to reflux, catalytic base/acid | 70–88 | Final compound formation |
Chemical Reactions Analysis
Reactivity of the α,β-Unsaturated Ketone System
The methylidene group (C=CH) conjugated to the ketone in the thiazol-4-one ring enables nucleophilic additions and cycloadditions.
Key reactions:
-
Michael Addition : The electron-deficient double bond can react with nucleophiles (e.g., amines, thiols). For example, thiol-containing compounds (e.g., glutathione) may form adducts at the β-position .
-
Diels-Alder Reactions : The conjugated diene system may participate in [4+2] cycloadditions with dienophiles like maleic anhydride .
Table 1: Hypothetical Reactions at the α,β-Unsaturated System
| Reagent/Condition | Expected Product | Driving Force |
|---|---|---|
| Thiophenol (PhSH) | β-Sulfanylated thiazol-4-one derivative | Nucleophilic conjugate addition |
| Ethylenediamine | Bis-adduct via 1,4-addition | Stabilization via chelation |
| UV light/O₂ | Photooxidation to epoxide or dihydroxy derivative | Radical-mediated oxidation |
Thiazol-4-One Core Reactivity
The thiazol-4-one ring is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic substitution at aromatic positions.
Observed transformations in analogs:
-
Hydrolysis : Under acidic/basic conditions, the carbonyl may hydrolyze to a carboxylic acid, though steric hindrance from the methylidene group could slow this process .
-
Ring-Opening Reactions : Reaction with Grignard reagents (e.g., MeMgBr) may cleave the thiazole ring, forming thioamide intermediates.
Table 2: Thiazol-4-One Reactivity
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Thiazole-4-carboxylic acid derivative |
| Nucleophilic Substitution | NaBH₄, MeOH | Reduced thiazolidin-4-one |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitro-substituted thiazol-4-one |
Benzodioxol and Methoxy Group Reactivity
The 6-methoxy-1,3-benzodioxol substituent directs electrophilic substitution to the 4-position (para to methoxy) due to its electron-donating effects.
Key pathways:
-
Demethylation : HBr/AcOH may cleave the methoxy group to a hydroxyl .
-
Oxidative Ring Opening : Strong oxidizers (e.g., KMnO₄) could break the dioxolane ring, forming a catechol derivative .
Anilino Group Reactivity
The 2,4-dimethylanilino moiety participates in:
-
Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dyes).
-
N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.
Table 3: Anilino Group Modifications
| Reaction | Reagent | Outcome |
|---|---|---|
| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt for aryl coupling |
| N-Methylation | CH₃I, K₂CO₃ | N-Methylanilino derivative |
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Imine-linked conjugates |
Thermal and Photochemical Stability
The compound’s extended conjugation suggests sensitivity to UV light, potentially leading to:
-
E/Z Isomerization : At the methylidene double bond under UV irradiation .
-
Radical Polymerization : In the presence of initiators (e.g., AIBN), forming oligomers .
Biological Reactivity (Inferred)
While specific studies are unavailable, analogs with similar structures (e.g., CHEMBL39558 , EVT-1390594) show:
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenyl)imino]-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Benzylidene Groups
The synthesis and properties of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues (e.g., 6a–j) are extensively documented . These compounds differ in substituents on the benzylidene and anilino moieties, which significantly impact their biological and physicochemical properties.
Key Observations :
- Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to 6a–j, which use potassium carbonate and methanol under mild conditions . However, yields for Z-isomers range widely (44–90%), suggesting steric or electronic effects from substituents influence reaction efficiency .
- Biological Activity : Analogues 6a–j exhibit antibacterial activity (MIC50: 12.5–50 μg/mL), but the E-isomer’s activity remains unexplored in the evidence. The 6-methoxy-1,3-benzodioxol group in the target compound may enhance membrane permeability compared to nitro or chloro substituents .
Analogues with Heterocyclic Modifications
- Furyl-Substituted Derivatives: Compounds like (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one () replace the benzodioxol group with a chlorophenyl-furyl system. Such substitutions alter electronic properties and may reduce metabolic stability due to increased hydrophobicity .
- Piperidinyl Derivatives: (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one () demonstrates the impact of replacing an anilino group with a piperidine ring. Piperidinyl derivatives often exhibit improved solubility and bioavailability .
Crystallographic and Conformational Comparisons
- Planarity and Packing : The 6-methoxy-1,3-benzodioxol group in the target compound may induce planar molecular conformations, similar to the 1,4-benzodioxan group in 4e . This planarity could facilitate π-π stacking in crystal lattices, as observed in crystallographically characterized analogues .
- This difference may affect aggregation behavior in solid-state applications .
Biological Activity
The compound (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
- Aniline Substituent : A dimethyl-substituted aniline group which may influence its biological activity.
- Benzodioxole Moiety : This aromatic component is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated in various cancer cell lines, revealing several key findings:
Cytotoxicity and Mechanisms
- Cell Viability : The compound was tested on multiple human cancer cell lines including A549 (lung), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 1.61 to 1.98 µg/mL across different cell lines .
- Reactive Oxygen Species (ROS) Production : The compound significantly reduced ROS levels in treated cells, suggesting a potential mechanism involving oxidative stress modulation .
- Apoptosis Induction : Flow cytometry analyses revealed that the compound promotes apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G0/G1 phase .
- Metabolic Effects : It was observed that the compound affects cellular metabolism by decreasing lactate dehydrogenase release and overall metabolic activity in treated cells .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate:
- Broad Spectrum Activity : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
- Biofilm Inhibition : It demonstrated significant activity against biofilms formed by pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often linked to their structural features. Key observations include:
- Electron-Donating Groups : The presence of methyl groups on the aniline moiety enhances cytotoxicity.
- Thiazole Ring Importance : The thiazole scaffold is essential for both anticancer and antimicrobial activities. Modifications at specific positions can lead to increased potency or selectivity against particular targets .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- In Vivo Studies : Animal models have shown that compounds similar to the one studied can inhibit tumor growth effectively when administered orally, providing a basis for future clinical trials .
- Combination Therapies : Research indicates that thiazole derivatives may enhance the effects of existing chemotherapeutic agents, suggesting potential applications in combination therapy for cancer treatment .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one?
- Methodological Answer: The compound can be synthesized via a multi-step pathway involving:
- Step 1: Condensation of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with 2-(2,4-dimethylanilino)-1,3-thiazol-4-one under acidic conditions (e.g., acetic acid or DMF with ammonium acetate as a catalyst) to form the benzylidene intermediate .
- Step 2: Purification via recrystallization from a DMF-acetic acid or ethanol-water mixture to improve yield and purity .
- Key Variables: Reaction time (2–6 hours reflux), solvent polarity, and catalyst loading significantly influence product formation.
Q. How can the structure and purity of this thiazol-4-one derivative be confirmed?
- Methodological Answer: Use a combination of:
- Spectroscopic Techniques:
- 1H/13C NMR: Assign peaks for the benzodioxolyl methylidene group (δ 6.8–7.2 ppm for aromatic protons) and thiazol-4-one carbonyl (δ 165–175 ppm) .
- IR Spectroscopy: Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
- Elemental Analysis: Match experimental vs. calculated C, H, N, S percentages (error < 0.5%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity and binding modes?
- Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., microbial enzymes or cancer-related kinases). Parameterize the compound’s 3D structure (optimized via DFT calculations) and assess binding affinity (ΔG values) .
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., GI absorption, CYP inhibition) to prioritize in vitro testing .
- Example: A related thiazole derivative showed strong binding to E. coli DNA gyrase (docking score: −9.2 kcal/mol), aligning with its observed antimicrobial activity .
Q. How to resolve contradictions in biological activity data across similar thiazol-4-one derivatives?
- Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. halogen groups) on bioactivity. For instance, 4-methylbenzylidene analogs (e.g., D3 in Table 1, ) exhibit higher antimicrobial potency due to enhanced lipophilicity .
- Orthogonal Assays: Validate conflicting results using multiple assays (e.g., broth microdilution for MICs and time-kill kinetics for bactericidal effects) .
Q. What experimental strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer:
- Degradation Studies: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Stabilization Approaches: Co-crystallization with cyclodextrins or PEGylation to enhance aqueous solubility and reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
